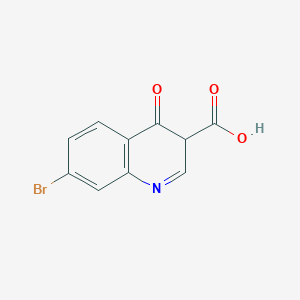

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid

Beschreibung

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid is a quinoline derivative characterized by a bromine substituent at position 7, a carboxylic acid group at position 3, and a partially saturated 3,4-dihydro-4-oxo ring system. This structure distinguishes it from classical quinolones, which typically feature a fully aromatic 1,4-dihydro-4-oxoquinoline core. The compound’s synthesis is linked to intermediates in fluoroquinolone production, as seen in its preparation from diethyl ethoxymethylenemalonate via cyclization and functionalization steps .

Eigenschaften

IUPAC Name |

7-bromo-4-oxo-3H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4,7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVGQVPSEWTAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CC(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrochloric Acid-Mediated Hydrolysis

In a optimized procedure, 28.7 g of the ethyl ester is refluxed with 720 mL methanol and 147 mL 1 M HCl for 1.5 hours. Precipitation of the carboxylic acid occurs upon cooling, with filtration and methanol washing yielding 22.7 g (87.5%) of product. The HCl concentration critically influences reaction kinetics; concentrations below 1 M prolong hydrolysis, while exceeding 2 M promotes degradation.

Sulfuric Acid Catalysis

Alternative methods employ H₂SO₄ (10% v/v) in dioxane-water mixtures at 80°C for 6 hours. While this achieves comparable yields (85%), the method requires neutralization with NaOH, introducing sodium sulfate byproducts that complicate purification.

High-Temperature Cyclization in Diphenyl Ether

Cyclization of diethyl [(3-bromophenyl)amino]methylidenepropanedioate in diphenyl ether at 235°C under argon affords the ethyl ester precursor in 88% yield. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 235–250°C | <250°C: Incomplete cyclization; >250°C: Decomposition |

| Reaction Time | 1 hour | Prolonged heating reduces yield by 15–20% |

| Solvent Volume | 1.7 mL/mmol | Lower volumes increase side reactions |

This exothermic reaction requires careful temperature control to avoid runaway side reactions, particularly dehalogenation at elevated temperatures.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces cyclization time from hours to 20 minutes, achieving 76% yield with minimal solvent. This method enhances scalability but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the aniline precursor on Wang resin enables stepwise bromination and cyclization. While purity exceeds 95%, yields remain low (42%) due to inefficient resin cleavage.

Analytical Characterization and Quality Control

Critical quality attributes include:

-

Purity : Assessed via HPLC (Agilent 1100) with a C18 column, using 0.1% TFA in acetonitrile-water (60:40).

-

Residual Solvents : GC-MS analysis detects diphenyl ether residues (<50 ppm) in products from high-temperature cyclization.

-

Crystallinity : XRPD reveals polymorph Form I (needle-like crystals) as the thermodynamically stable form.

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for the cyclization step, achieving 82% yield with a 15% reduction in diphenyl ether usage. Environmental concerns drive efforts to replace diphenyl ether with cyclopentyl methyl ether (CPME), though yields drop to 68% .

Analyse Chemischer Reaktionen

Substitution Reactions

The compound’s carboxylic acid group and quinoline ring enable substitution reactions under specific conditions.

Acylation via Thionyl Chloride

A common approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) in the presence of DMF as a catalyst. This intermediate reacts further to form esters or amides.

| Reaction Details | Conditions | Yield | Product |

|---|---|---|---|

| Thionyl chloride + DMF | Reflux overnight | 76% | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate |

Procedure :

-

Dissolve the starting material in thionyl chloride.

-

Add DMF (0.5 mL) and reflux overnight.

-

Concentrate the mixture, then neutralize with saturated Na₂CO₃.

Multi-Step Substitution with Cyclopropylamine

A three-step reaction sequence converts the compound into a functionalized derivative:

-

Acetylation : Treatment with triethylorthoformate and acetic anhydride at 150°C for 2 hours.

-

Amination : Reaction with cyclopropylamine in t-butanol overnight.

-

Base-Induced Cyclization : Addition of potassium t-butoxide at 50°C, followed by acid hydrolysis to yield the final product .

This sequence highlights the compound’s versatility in forming complex amide and ester derivatives.

Oxidation and Reduction Reactions

While direct oxidation/reduction data for this specific bromo derivative is limited, analogous quinoline carboxylic acids undergo such transformations. For example:

-

Oxidation : Potassium permanganate (KMnO₄) could oxidize the dihydroquinoline ring to quinoline.

-

Reduction : Sodium borohydride (NaBH₄) may reduce the carbonyl group, though steric hindrance from the bromine could influence reactivity.

Functional Group Transformations

The bromine substituent and carbonyl group enable targeted modifications:

Esterification

The carboxylic acid group readily forms esters under acidic or basic conditions. For instance, ethyl esters are synthesized via Fischer esterification or using thionyl chloride intermediates .

Amide Formation

Reaction with amines (e.g., cyclopropylamine) under basic conditions replaces the carboxylic acid proton with amine groups, forming amides .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the primary applications of 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid is its antibacterial activity. Various studies have demonstrated its effectiveness against a range of bacterial pathogens.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties of quinoline carboxylic acid derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated significant activity against pathogens such as Pseudomonas, Escherichia coli, and Staphylococcus aureus .

- In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Mechanism of Action :

Agricultural Applications

In addition to its pharmaceutical potential, this compound has been explored for agricultural use.

Case Studies in Agriculture

-

Fungicide Development :

- Research has shown that derivatives of quinoline carboxylic acids can be effective fungicides. They have been tested against various plant pathogens causing diseases such as rice blast and tomato wilt . These compounds can help mitigate crop losses by preventing bacterial and fungal infections in agricultural settings.

- Protective Agents for Crops :

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s unique features are highlighted through comparisons with structurally related quinolones and quinoline derivatives:

Table 1: Structural Comparison of Key Compounds

*Calculated based on molecular formula C₁₀H₇BrNO₃.

Key Observations:

- Substituent Position and Electronic Effects: Bromine at C7 in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to fluorine or chlorine in fluoroquinolones. This may reduce DNA gyrase binding affinity, a critical target for antibacterial activity .

- Functional Groups : The free carboxylic acid at C3 enhances polarity, contrasting with ester derivatives (e.g., ), which are often prodrugs with improved bioavailability.

Physicochemical Properties

- Solubility: The carboxylic acid group improves water solubility, but bromine’s hydrophobicity and the dihydro ring may counterbalance this, reducing bioavailability compared to fluoroquinolones .

- Melting Points: Brominated quinolones (e.g., CAS 154326-11-1 ) exhibit higher melting points (~275°C) due to strong intermolecular interactions, similar to the target compound.

Biologische Aktivität

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid (also referred to as 7-Bromo-quinoline derivative) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of various substituted quinoline derivatives with appropriate reagents under controlled conditions. The compound features a bromo substituent at the 7-position and a carboxylic acid functional group at the 3-position, which are crucial for its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN1O3 |

| Molecular Weight | 273.08 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of quinoline compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed moderate efficacy against resistant strains, making it a candidate for further development in antibiotic therapies .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 7-Bromo-3,4-dihydro-4-oxoquinoline | 32 | Moderate against Gram-positive |

| Other derivatives | Varies | Variable based on structure |

Antiviral Activity

In a study focusing on HIV integrase inhibitors, it was noted that quinoline derivatives similar to 7-Bromo-3,4-dihydro-4-oxoquinoline showed promising results in inhibiting HIV replication. The mechanism involved disruption of viral DNA integration into the host genome .

Case Study: HIV Integrase Inhibition

A series of experiments were conducted comparing the IC50 values of various quinoline derivatives. The findings suggested that structural modifications at specific positions significantly influenced antiviral activity. For instance, compounds with halogen substitutions at the 7-position exhibited enhanced inhibitory effects compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. The presence of electron-withdrawing groups such as bromine at the 7-position enhances lipophilicity and bioactivity. Conversely, modifications at the carboxylic acid group can significantly alter solubility and interaction with biological targets.

Table 3: Summary of SAR Findings

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 7 | Bromo | Increased activity |

| 3 | Carboxylic Acid | Essential for binding |

| Various | Alkyl groups | Variable effects |

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclization of brominated precursors with substituted anilines. Key steps include:

- Bromination at the 7-position using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

- Carboxylic acid group protection (e.g., tert-butyl ester) to prevent side reactions during cyclization .

- Optimization of reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .

- Final deprotection using acidic conditions (e.g., TFA) .

Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact yield. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is essential for purity ≥95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR :

- Quinoline protons : Look for aromatic signals between δ 7.5–9.0 ppm. The bromine substituent deshields adjacent protons, causing downfield shifts (~δ 8.2–8.5 ppm) .

- Carboxylic acid proton : Broad singlet near δ 12–13 ppm (disappears in D₂O exchange) .

- IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone) .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ with isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of this compound?

- Methodological Answer :

- Molecular Docking :

Use software like AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase). The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Asp73 in E. coli gyrase) . - DFT Calculations :

Analyze electrophilicity at the 4-oxo position using Fukui indices. Bromine’s electron-withdrawing effect increases susceptibility to nucleophilic attack . - MD Simulations :

Simulate binding stability in aqueous environments (AMBER force field). Monitor RMSD values to assess conformational changes upon target binding .

Q. What strategies resolve contradictions in biological activity data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Standardization :

Use identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (pH 7.4, 37°C) to minimize variability . - Orthogonal Assays :

Compare enzymatic inhibition (e.g., fluorescence-based topoisomerase assay) with cell-based viability tests (MTT assay) to confirm mechanism-specific activity . - Stability Testing :

Monitor compound degradation via HPLC-MS over 24–72 hours. Hydrolysis of the oxoquinoline ring under alkaline conditions may reduce potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

- Methodological Answer :

- Modification Sites :

- Bromine at C7 : Replace with Cl or CF₃ to assess halogen-dependent steric effects .

- Carboxylic Acid at C3 : Esterify (e.g., methyl ester) to enhance membrane permeability .

- Biological Testing :

- MIC Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Resistance Profiling : Serial passage experiments to identify mutations in target enzymes (e.g., gyrB mutations conferring quinolone resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.